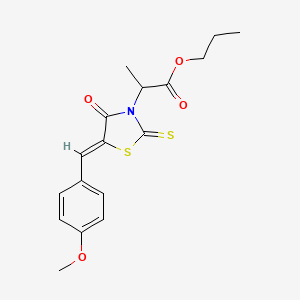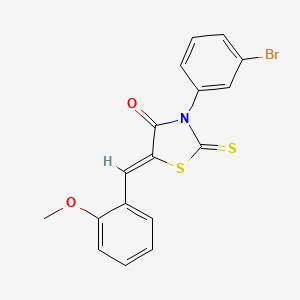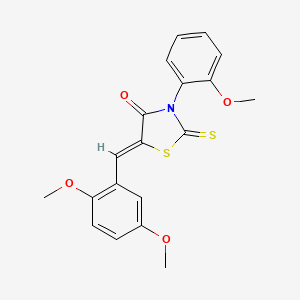![molecular formula C18H14IN3O3S2 B15099109 2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-[(4-iodophenyl)carbamothioyl]acetamide](/img/structure/B15099109.png)
2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-[(4-iodophenyl)carbamothioyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-[(4-iodophenyl)carbamothioyl]acetamide is a complex organic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a phenyl group, and an iodophenyl carbamothioyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-[(4-iodophenyl)carbamothioyl]acetamide typically involves multiple steps:
Formation of the Thiazolidinone Ring: The initial step involves the reaction of a thiourea derivative with a carbonyl compound to form the thiazolidinone ring.
Introduction of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction.
Addition of the Iodophenyl Carbamothioyl Group: The final step involves the reaction of the thiazolidinone derivative with 4-iodophenyl isothiocyanate under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-[(4-iodophenyl)carbamothioyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the iodophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazolidinone derivatives.
Aplicaciones Científicas De Investigación
2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-[(4-iodophenyl)carbamothioyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-[(4-iodophenyl)carbamothioyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)acetic acid
- 4-[(Z)-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde
- 4-((2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl)phenyl acetate
Uniqueness
2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-[(4-iodophenyl)carbamothioyl]acetamide is unique due to the presence of the iodophenyl carbamothioyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other thiazolidinone derivatives and contributes to its potential as a versatile compound in various research applications.
Propiedades
Fórmula molecular |
C18H14IN3O3S2 |
|---|---|
Peso molecular |
511.4 g/mol |
Nombre IUPAC |
2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-[(4-iodophenyl)carbamothioyl]acetamide |
InChI |
InChI=1S/C18H14IN3O3S2/c19-11-6-8-12(9-7-11)20-17(26)21-15(23)10-14-16(24)22(18(25)27-14)13-4-2-1-3-5-13/h1-9,14H,10H2,(H2,20,21,23,26) |
Clave InChI |
HXGYONWFMZNHFK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(=O)C(SC2=O)CC(=O)NC(=S)NC3=CC=C(C=C3)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-fluorophenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15099032.png)
![(4E)-5-(3,4-dichlorophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione](/img/structure/B15099038.png)

![2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B15099052.png)
![N-{2-[(2E)-2-benzylidenehydrazinyl]-4-(thiophen-2-yl)-1,3-thiazol-5-yl}acetamide](/img/structure/B15099055.png)
![N-(3,5-dichlorophenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15099060.png)


![N-(4-fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15099089.png)
![2-(4-bromophenoxy)-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B15099095.png)
![4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15099097.png)
![7',9'-Dibromo-2'-(4-methoxyphenyl)-1',10b'-dihydrospiro[cyclopentane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B15099104.png)

![Ethyl 2-{2-[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-ylthio]acet ylamino}acetate](/img/structure/B15099108.png)
